molecular formula C9H18O2 B109220 4-Methyloctanoic acid CAS No. 54947-74-9

4-Methyloctanoic acid

Cat. No. B109220
CAS RN: 54947-74-9
M. Wt: 158.24 g/mol
InChI Key: LEGGANXCVQPIAI-UHFFFAOYSA-N
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Procedure details

Name
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC(C)CC(CC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][C:3](=[O:4])[CH2:5][CH:8]([C:9](=[O:10])[OH:11])[CH2:12][CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:18])([CH3:6])([CH3:7])[CH3:19].[C:20]([O:21][C:22](=[O:23])[CH2:24][CH:25]([C:26]([N:27]1[CH:28]([CH3:29])[CH:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[O:37][C:38]1=[O:39])=[O:40])[CH2:41][CH:42]([CH3:43])[CH2:44][CH2:45][CH2:46][CH3:47])([CH3:48])([CH3:49])[CH3:50].[CH2:68]1[O:69][CH2:70][CH2:71][CH2:72]1.[CH3:53][CH:54]([CH2:55][CH2:56][CH2:57][CH3:58])[CH2:59][CH:60]([CH2:61][C:62]([OH:63])=[O:64])[C:65]([OH:66])=[O:67].[OH2:73].[OH:51][OH:52]>>[CH2:8]([C:9](=[O:10])[OH:11])[CH2:12][CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:18]

Inputs

Step One
Name
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
Name
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CCCCC(C)CC(CC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC(C)CC(CC(=O)O)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OO

Outcomes

Product
Name
Type
product
Smiles
CCCCC(C)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.